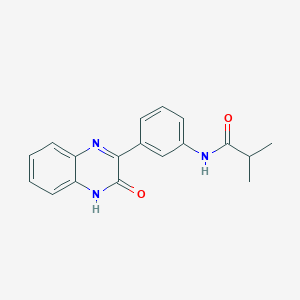
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide, also known as GW 501516 or Cardarine, is a synthetic drug that has gained popularity in the scientific community due to its potential applications in research. It belongs to a class of drugs known as selective androgen receptor modulators (SARMs), which are designed to selectively target androgen receptors in the body. Unlike other SARMs, GW 501516 does not target androgen receptors, but instead activates the peroxisome proliferator-activated receptor delta (PPARδ) pathway.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Quinoxaline derivatives, including N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide, have been evaluated for their antibacterial activity against various bacteria. They have shown very good to moderate activity against both gram-positive bacteria (Staphylococcus aureus MTCC 96 and Streptococcus pyogenes MTCC 442) and gram-negative bacteria (Escherichia coli MTCC 443 and Pseudomonas aeruginosa MTCC 441) .
Antifungal Activity
Quinoxalines are known to have prominent antifungal effects . Therefore, it’s plausible that N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could also exhibit antifungal properties.
Antiviral Activity
Quinoxalines have been reported to have antiviral properties . This suggests that N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could potentially be used in antiviral research.
Antimicrobial Activity
Quinoxalines, including N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide, have been found to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.
Cancer Treatment
Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells . Therefore, N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could potentially be used in cancer treatment research.
Treatment of AIDS
Quinoxaline derivatives have been used in the treatment of AIDS . This suggests that N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could potentially be used in AIDS treatment research.
Treatment of Plant Viruses
Quinoxaline derivatives have been used in the treatment of plant viruses . This suggests that N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could potentially be used in plant virus treatment research.
Treatment of Schizophrenia
Quinoxaline derivatives have been used in the treatment of schizophrenia . This suggests that N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide could potentially be used in schizophrenia treatment research.
Eigenschaften
IUPAC Name |
2-methyl-N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11(2)17(22)19-13-7-5-6-12(10-13)16-18(23)21-15-9-4-3-8-14(15)20-16/h3-11H,1-2H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKWQXLDBFIVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2682065.png)
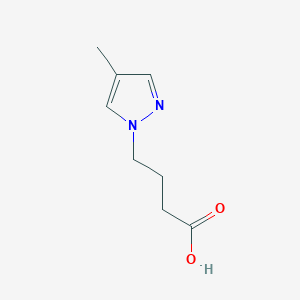
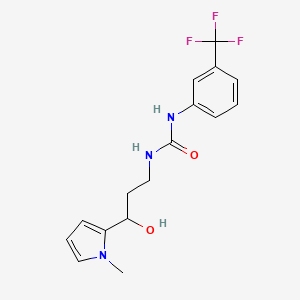
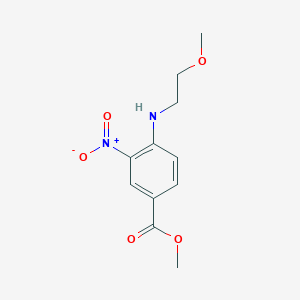
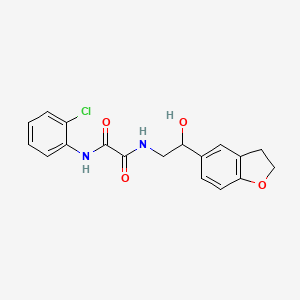
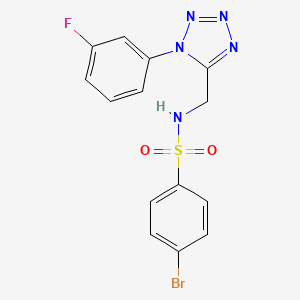
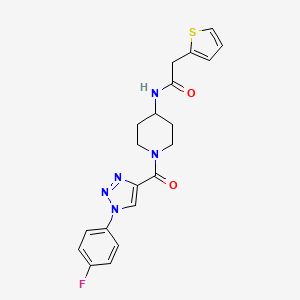
![3-(3-Fluorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682077.png)
![3-[2-Oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-5-prop-2-ynylimidazolidine-2,4-dione](/img/structure/B2682078.png)
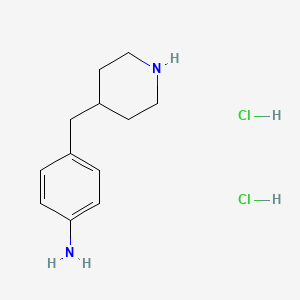
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682082.png)
![3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene](/img/structure/B2682083.png)
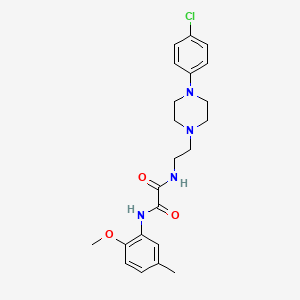
![1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2682088.png)